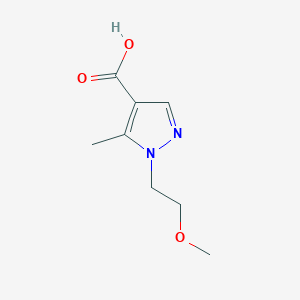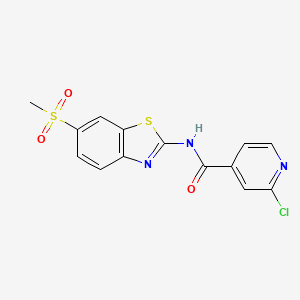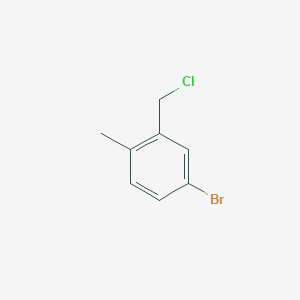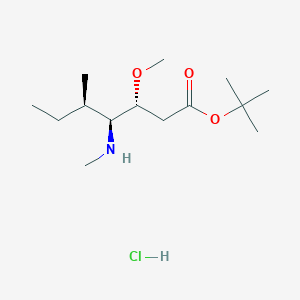
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Piperidine derivatives are significant in the pharmaceutical industry, and their synthesis has been widespread . Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
1. Cancer Imaging
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(trifluoromethyl)benzamide and its derivatives have been investigated for potential use in cancer imaging, particularly for breast cancer. A study by Caveliers et al. (2002) focused on a derivative, P-(123)I-MBA, for visualizing primary breast tumors in humans. The compound binds preferentially to sigma receptors overexpressed on breast cancer cells, showing promise for noninvasively assessing tumor proliferation (Caveliers et al., 2002).
2. Gastrointestinal Motility
Benzamide derivatives, including those related to this compound, have been synthesized and evaluated for their effects on gastrointestinal motility. Sonda et al. (2004) found that some derivatives accelerated gastric emptying and increased the frequency of defecation, showing potential as novel prokinetic agents with reduced side effects (Sonda et al., 2004).
3. Inhibitors of Presynaptic Choline Transporter
Research into 4-methoxy-3-(piperidin-4-yl) benzamides, related to the compound , has identified them as potential inhibitors of the presynaptic choline transporter (CHT). Bollinger et al. (2015) reported the identification of ML352, a potent and selective inhibitor of CHT, based on a drug-like scaffold. This represents a potential avenue for therapeutic development (Bollinger et al., 2015).
4. Antibacterial Activity
Benzamides and their metal complexes have been synthesized and evaluated for antibacterial activity. Khatiwora et al. (2013) found that copper complexes of certain benzamides exhibited better activities against various bacteria compared to the free ligands, suggesting potential applications in antibacterial treatments (Khatiwora et al., 2013).
5. Dopamine D3 Receptor Ligands
Compounds derived from benzamide, similar to this compound, have been studied for their affinity to dopamine D3 receptors. Leopoldo et al. (2002) identified several high-affinity D3 ligands, which could be valuable in developing treatments for neurological disorders (Leopoldo et al., 2002).
properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-23-11-10-21-8-6-12(7-9-21)20-15(22)13-4-2-3-5-14(13)16(17,18)19/h2-5,12H,6-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAODDSYVPBXPJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzaldehyde](/img/structure/B2652028.png)
![4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylate](/img/structure/B2652029.png)

![1,3,6-trimethyl-5-((4-(phenylamino)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2652031.png)

![(E)-3-(Imidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B2652034.png)
![5-(benzo[d]thiazol-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide](/img/structure/B2652037.png)
![Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate](/img/structure/B2652039.png)

![3-(3,4-Dimethoxyphenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2652041.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2652042.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2652044.png)
![8-(4-benzylpiperidin-1-yl)-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2652045.png)
